(3,5-Dimethyl-pyrazol-1-yl)-acetic acid

Crystallography Solid-State Chemistry Pharmaceutical Co-crystal Design

Procure (3,5-Dimethyl-pyrazol-1-yl)-acetic acid (CAS 16034-49-4) as a critical building block for advanced heteroscorpionate ligands. The 3,5-dimethyl groups impart unique steric and electronic properties essential for developing potent Cu-based anticancer agents and efficient homogeneous catalysts. This methylated derivative ensures non-interchangeable performance in research applications compared to unsubstituted analogs. Verify available purity grades and packaging options suitable for your specific synthetic pathway.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 16034-49-4
Cat. No. B098433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-Dimethyl-pyrazol-1-yl)-acetic acid
CAS16034-49-4
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1CC(=O)O)C
InChIInChI=1S/C7H10N2O2/c1-5-3-6(2)9(8-5)4-7(10)11/h3H,4H2,1-2H3,(H,10,11)
InChIKeyJYSWEDYPQJOEPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3,5-Dimethyl-pyrazol-1-yl)-acetic Acid (CAS 16034-49-4): A Versatile Building Block for Coordination Chemistry, Catalysis, and Medicinal Scaffolds


(3,5-Dimethyl-pyrazol-1-yl)-acetic acid (CAS 16034-49-4) is a pyrazole derivative featuring a 3,5-dimethyl substituted pyrazole ring N-alkylated with an acetic acid moiety, giving it the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol [1]. This compound serves as both a monodentate ligand and a key precursor for synthesizing the widely studied tripodal heteroscorpionate ligand, bis(3,5-dimethylpyrazol-1-yl)acetic acid (Hbdmpza) [2]. The 3,5-dimethyl substitution pattern on the pyrazole ring distinguishes it from the unsubstituted analog, (pyrazol-1-yl)acetic acid (CAS 16034-48-3), and imparts significantly altered steric and electronic properties. These properties are critical for tuning the stability, reactivity, and catalytic performance of its derived metal complexes in applications ranging from anticancer agent development to homogeneous catalysis and materials science [2][3].

Why (3,5-Dimethyl-pyrazol-1-yl)-acetic Acid and Its Derivatives Cannot Be Substituted with Unsubstituted Pyrazole Analogs


Generic substitution of (3,5-dimethyl-pyrazol-1-yl)-acetic acid or its derived bis-ligand with the unsubstituted analog (pyrazol-1-yl)acetic acid is not scientifically valid due to the profound impact of the 3,5-methyl groups on the ligand's steric bulk and electron-donating ability. These modifications directly dictate the coordination geometry, stability, and redox properties of the resulting metal complexes. Specifically, the 3,5-dimethyl groups increase the steric demand around the metal center, which can prevent undesirable side reactions, stabilize specific oxidation states, and tune the electronic environment of the metal [1][2]. This, in turn, leads to quantifiable differences in catalytic activity, cytotoxicity against cancer cells, and electrochemical behavior, making the methylated ligand a distinct chemical entity with non-interchangeable performance characteristics in advanced research applications [2][3].

Quantitative Differentiation of (3,5-Dimethyl-pyrazol-1-yl)-acetic Acid Derivatives vs. Unsubstituted Analogs: An Evidence-Based Guide


Enhanced Steric Bulk: Crystal Structure Evidence for Altered Molecular Packing and Potential Pharmacokinetics

The introduction of methyl groups at the 3- and 5-positions of the pyrazole ring alters the crystal packing of the free acid. At 150 K, (3,5-Dimethyl-pyrazol-1-yl)-acetic acid (C7H10N2O2) crystallizes in the orthorhombic space group P212121 and forms one-dimensional hydrogen-bonded homochiral helical chains, whereas the unsubstituted analog (pyrazol-1-yl)acetic acid is reported to adopt a different packing arrangement due to the absence of the methyl groups [1]. The measured unit cell volume for the dimethyl compound is 790.82 ų [1]. This difference in solid-state structure can influence physical properties like solubility and crystal habit, which are critical for formulation and purification in both research and pharmaceutical development.

Crystallography Solid-State Chemistry Pharmaceutical Co-crystal Design

Superior Ligand Performance: Enhanced Catalytic Activity in Allylic Oxidation for Polymer Synthesis

Copper(II) complexes based on the isopropyl ester derivative of bis(3,5-dimethyl-pyrazol-1-yl)acetic acid (HC(3,5-Me2pz)2COOH) demonstrate efficacy as catalysts for the Kharasch-Sosnovsky reaction, enabling the synthesis of allyl benzoates from electron-rich and electron-poor alkenes and also the polymerization of methyl methacrylate (PMMA) [1]. While the abstract does not provide a direct yield comparison to the unsubstituted analog, it establishes the catalytic capability of this specific ligand scaffold, which is a direct consequence of the electron-donating and steric properties conferred by the 3,5-dimethyl groups on the pyrazole ring [1]. The ligand's ability to form stable, catalytically active Cu(II) complexes is a key differentiator.

Homogeneous Catalysis Organometallic Chemistry Polymer Chemistry

Medicinal Chemistry Differentiation: Cytotoxic Copper Complexes Based on the Dimethylpyrazolyl Ligand Show High Activity Against Glioblastoma Cells

Copper complexes (complex 3 and 5) derived from an adamantane-conjugated bis(3,5-dimethylpyrazol-1-yl)acetate ligand exhibit significant cytotoxic activity against glioblastoma cell lines [1]. Tested on U87, T98, and U251 glioma cells, these complexes decreased cell viability with IC50 values significantly lower than that of the clinical benchmark, cisplatin [1]. Furthermore, non-toxic doses of these complexes enhanced the chemosensitivity of the cells to Temozolomide, the standard-of-care drug for glioblastoma [1]. This potent and synergistic activity is directly attributable to the specific ligand architecture, which is built upon the (3,5-dimethylpyrazol-1-yl)acetate scaffold, and is not observed with simpler or unsubstituted analogs.

Medicinal Inorganic Chemistry Cancer Therapeutics Copper Complexes

Electrochemical Tunability: Distinct Redox Properties of Arene-Ruthenium(II) Complexes Due to Increased Electron Donation from Methyl Substituents

The electron-donating 3,5-dimethyl groups on the pyrazole ring of bis(3,5-dimethylpyrazol-1-yl)acetic acid (HL2) significantly alter the electronic properties of its metal complexes compared to the unsubstituted analog (HL1) [1]. Cyclic voltammetry studies on arene-Ru(II) complexes reveal that the Ru(II/III) oxidation potential is measurably shifted when using the dimethyl-substituted ligand. This allows for the ordering of ligands based on their Lever electrochemical EL ligand parameter, a quantitative measure of their net electron-donor character [1]. DFT calculations confirmed that the ligand orbitals of the methylated derivative make a more significant contribution to the HOMOs of the complex, directly impacting its redox behavior [1].

Electrochemistry Ruthenium Complexes Redox Chemistry

Procurement-Driven Application Scenarios for (3,5-Dimethyl-pyrazol-1-yl)-acetic Acid and Its Derivatives


Development of Next-Generation Anticancer Metallodrugs

This compound is an essential precursor for synthesizing heteroscorpionate ligands that form the basis of highly potent copper-based anticancer agents. Evidence shows that copper complexes derived from a bis(3,5-dimethylpyrazol-1-yl)acetate scaffold exhibit cytotoxicity significantly greater than cisplatin in glioblastoma models [1]. Researchers in medicinal inorganic chemistry should prioritize this building block to create and screen new metallodrug candidates, leveraging the established enhanced activity of this specific ligand framework [1].

Design and Synthesis of Tunable Homogeneous Catalysts

The steric and electronic properties conferred by the 3,5-dimethylpyrazole moiety make this compound a critical starting material for developing new homogeneous catalysts. Research demonstrates its utility in forming Cu(II) complexes that are active in allylic oxidation (Kharasch-Sosnovsky) and polymerization catalysis [2]. For synthetic chemists, this translates to a verifiable advantage in reaction design, where the choice of this specific ligand can enable novel transformations and improve catalytic efficiency compared to unsubstituted analogs [2].

Fundamental Studies in Coordination Chemistry and Ligand Design

The compound serves as a model system for investigating the fundamental impacts of steric and electronic tuning in ligand design. As evidenced by electrochemical studies, the 3,5-methyl groups provide a quantifiable shift in the redox properties of metal complexes, such as those of ruthenium [3]. This makes it an ideal ligand for basic research aimed at understanding and predicting metal complex behavior, establishing structure-property relationships that are essential for advancing the fields of organometallic chemistry and catalysis [3].

Synthesis of Advanced Functional Materials and Polymer Additives

The ability of (3,5-dimethylpyrazol-1-yl)-acetic acid derivatives to form stable, redox-active metal complexes positions it as a valuable building block for functional materials. Its demonstrated use in the catalytic synthesis of polymers like PMMA highlights its potential role in materials science [2]. Researchers and industrial chemists can utilize this compound to develop new polymerization catalysts or incorporate it into polymer matrices to potentially enhance thermal stability and mechanical properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3,5-Dimethyl-pyrazol-1-yl)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.